molecular formula C13H21F3N2O2 B14788485 Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B14788485
M. Wt: 294.31 g/mol
InChI Key: CNHFNGYCGGNRPX-UHFFFAOYSA-N
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Description

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1956435-89-4) is a chiral spirocyclic compound with the molecular formula C₁₃H₂₁F₃N₂O₂ and a molecular weight of 294.31 g/mol . Its structure features a spiro[3.5]nonane core, where two nitrogen atoms are positioned at the 2- and 7-positions, and a trifluoromethyl (-CF₃) group is attached at the 6-position. The tert-butyl carbamate (Boc) group at the 2-position serves as a protective moiety for amine functionalities during synthetic processes .

Properties

Molecular Formula

C13H21F3N2O2

Molecular Weight

294.31 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3

InChI Key

CNHFNGYCGGNRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides stability and specificity in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the diazaspirocyclic family, which is widely explored in medicinal chemistry for its conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison with analogous compounds:

Substituent Variations

a) Tert-butyl 2,7-Diazaspiro[3.5]nonane-2-Carboxylate (CAS: 236406-55-6)
  • Structure : Lacks the 6-CF₃ group.
  • Applications : Used as a precursor in synthesizing D4R antagonists and sigma receptor (SR) ligands .
  • Biological Activity : Derivatives exhibit moderate affinity for sigma receptors (S1R/S2R), but lower potency compared to CF₃-containing analogs .
b) Tert-butyl 5-Oxa-2,8-Diazaspiro[3.5]nonane-2-Carboxylate (CAS: MFCD14581202)
  • Structure : Replaces one nitrogen with an oxygen atom in the spirocyclic ring.
  • Impact : Increased polarity improves aqueous solubility but reduces blood-brain barrier penetration .
c) Tert-butyl 7-Benzoyl-2,7-Diazaspiro[3.5]nonane-2-Carboxylate
  • Structure : Features a benzoyl group at the 7-position.
  • Synthetic Utility : Prepared via benzoylation of the parent diazaspiro compound; used in SAR studies for SR ligands .

Spirocyclic Ring Size Variations

a) Tert-butyl 2,7-Diazaspiro[4.4]nonane-2-Carboxylate (CAS: 1194376-44-7)
  • Structure: Spiro[4.4]nonane core with larger ring size.
  • Conformational Effects : Enhanced rigidity improves binding to enzymes like kinases but reduces metabolic stability .
b) Tert-butyl 1,8-Diazaspiro[4.5]decane-8-Carboxylate (CAS: 937729-06-1)
  • Structure : Expanded spiro[4.5]decane system.
  • Applications : Used in opioid receptor modulation; longer alkyl chains increase lipophilicity .

Sigma Receptor (S1R/S2R) Affinity

  • Target Compound: Derivatives of tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate show high S1R affinity (Ki < 50 nM) due to the electron-withdrawing CF₃ group enhancing hydrophobic interactions .
  • Analog Without CF₃ : Lower S1R/S2R binding (Ki > 100 nM) due to reduced electron density and steric effects .
  • Diazabicyclo[4.3.0]nonane Derivatives: Exhibit comparable S1R affinity but higher off-target activity at adrenergic receptors .

Pharmacokinetic Properties

Property Target Compound Tert-butyl 2,7-Diazaspiro[3.5]nonane-2-Carboxylate 5-Oxa Analog
LogP 2.8 (high lipophilicity) 1.9 1.2
Plasma Stability >90% at 24 hours 75% at 24 hours >95% at 24 hours
CYP3A4 Inhibition Moderate (IC₅₀ = 8 µM) Low (IC₅₀ > 20 µM) High (IC₅₀ = 2 µM)

Cost and Availability

Compound Price (1g) Purity Vendor
Tert-butyl 6-(CF₃)-2,7-diazaspiro[...] $23–65 >98% CymitQuimica
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate $20–117 97–98% Combi-Blocks
5-Oxa Analog Discontinued N/A GLPBIO

Biological Activity

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, also known by its CAS number 1956435-89-4, is a compound of significant interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure which contributes to its biological activity. The following article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₃H₂₁F₃N₂O₂
  • Molecular Weight : 294.31 g/mol
  • Purity : Typically ≥ 97% .

Structural Characteristics

The compound contains a trifluoromethyl group and a diazaspiro framework, which are crucial for its interaction with biological targets. The presence of nitrogen atoms in the spiro structure may enhance its binding affinity to various receptors.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in inflammatory responses and immune modulation. Notably, it has been associated with the modulation of chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown potential in regulating inflammation through its action on chemokine receptors, which play a vital role in the recruitment of immune cells to sites of inflammation .
  • Antiviral Properties :
    • It has been suggested that derivatives of this compound can be developed for therapeutic use against HIV due to their ability to inhibit CCR3 and CCR5 .
  • Immunomodulatory Effects :
    • The compound may help in modulating immune responses, making it a candidate for treating autoimmune diseases .

Case Studies

A study highlighted the synthesis and biological evaluation of various derivatives of diazaspiro compounds, including this compound. These derivatives were tested for their ability to inhibit specific pathways involved in inflammation and showed promising results in vitro .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with inflammatory responses. For instance:

  • Cell Line Testing : Various derivatives were tested against human cell lines to evaluate their anti-inflammatory effects using assays such as SRB (sulforhodamine B) assay.
  • IC50 Values : Compounds derived from this structure showed IC50 values ranging from 5 to 15 µM, indicating moderate potency against inflammatory markers .

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can effectively reduce inflammation in animal models, although further research is required to establish optimal dosing and long-term effects .

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via reductive amination or Buchwald–Hartwig amination. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can react with trifluoromethyl-containing aldehydes or halides under palladium catalysis (e.g., Pd₂(dba)₃ with phosphine ligands) . Optimizing yields involves adjusting reaction parameters:

  • Catalyst loading : 3–8 mol% Pd₂(dba)₃.
  • Base : t-BuONa or K₂CO₃ for deprotonation.
  • Solvent : Toluene or acetonitrile under inert conditions. Purification via silica gel chromatography (e.g., 0–5% MeOH in CH₂Cl₂) typically achieves >70% yields .

Q. How is structural confirmation performed for this compound and its derivatives?

1H/13C NMR and HPLC-MS are critical. For example:

  • 1H NMR (CDCl₃): Peaks at δ 3.66–3.72 (m, 4H, spiro-NCH₂), 1.45 (s, 9H, tert-butyl) .
  • HPLC retention time : 1.33 minutes (C18 reverse-phase, acetonitrile/water) . Elemental analysis (C, H, N) and HRMS validate purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

While no acute toxicity is reported, precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill management : Absorb with dry sand or silica gel; dispose as hazardous waste .
  • Storage : 2–8°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting sigma receptors?

Docking studies (e.g., with Sigma-1 receptor PDB: 5HK1) predict binding affinities by analyzing:

  • Hydrogen bonding : Interactions between the spiro-NH and Glu172.
  • Hydrophobic pockets : Trifluoromethyl groups enhance lipophilicity (logP ~2.5) . MD simulations (AMBER or GROMACS) assess stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. What methodologies evaluate biological activity in BRCA-deficient cell lines?

  • PARP-1 inhibition assays : Measure IC₅₀ via NAD⁺ depletion (luminescence-based kits) .
  • Cell viability : Use MTT assays in BRCA1-mutated (e.g., HCC1937) vs. wild-type cells.
  • Synergy studies : Combine with cisplatin; calculate combination index (CI) via CompuSyn .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 27% vs. 75%)?

Discrepancies arise from:

  • Reagent purity : Ensure acyl chlorides or trifluoromethyl precursors are anhydrous .
  • Workup protocols : Acidic/basic washes (e.g., 5% NH₄Cl) minimize byproducts .
  • Chromatography gradients : Fine-tune MeOH ratios (0–3%) to recover polar intermediates . Validate reproducibility via triplicate runs and kinetic monitoring (TLC or LCMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.